molecular formula C27H34N4O4 B2363302 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 921902-78-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2363302
CAS No.: 921902-78-5
M. Wt: 478.593
InChI Key: GRICWYRWHGUHGV-UHFFFAOYSA-N
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Description

This compound, referred to here by its full IUPAC name, is a quinolinyl oxamide derivative (QOD) with demonstrated dual inhibitory activity against falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical for the survival of Plasmodium falciparum, the malaria parasite . Structurally, it features:

  • A 1,3-benzodioxole moiety linked via a methyl group to the ethanediamide backbone.
  • A 1-methyl-1,2,3,4-tetrahydroquinoline group substituted at position 6, connected to a piperidine ring.
  • An ethanediamide bridge facilitating interactions with protease active sites.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-30-11-5-6-20-15-21(8-9-22(20)30)23(31-12-3-2-4-13-31)17-29-27(33)26(32)28-16-19-7-10-24-25(14-19)35-18-34-24/h7-10,14-15,23H,2-6,11-13,16-18H2,1H3,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRICWYRWHGUHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and tetrahydroquinoline intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C₁₈H₃₁N₃O₂. It features a complex structure that includes a benzodioxole moiety and a tetrahydroquinoline derivative, which contribute to its biological activity. The presence of piperidine enhances its pharmacological properties.

Medicinal Chemistry

1. Antidepressant Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide may exhibit antidepressant effects. Studies have shown that derivatives with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research suggests that it could help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a significant role .

Pharmacological Studies

3. Inhibition of Enzymatic Activity
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and related disorders such as type 2 diabetes and obesity . This inhibition could lead to improved insulin sensitivity and reduced fat accumulation.

4. Analgesic Properties
The analgesic potential of compounds with similar structures has been explored. The piperidine ring is known to contribute to pain relief mechanisms through modulation of pain pathways in the central nervous system (CNS). Preliminary studies suggest that this compound may have similar analgesic effects .

Case Studies and Experimental Findings

Study Findings
Study on Neuroprotective EffectsDemonstrated reduction in neuronal cell death under oxidative stress conditionsSuggests potential for treating neurodegenerative diseases
Pharmacological EvaluationInhibition of 11β-HSD1 activity observedIndicates potential for managing metabolic disorders
Analgesic Activity AssessmentSignificant pain relief compared to control groupsSupports further investigation into pain management applications

Future Research Directions

Continued research is essential to fully understand the therapeutic potential of this compound. Areas for future exploration include:

  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Investigating the precise mechanisms by which the compound exerts its pharmacological effects.
  • Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s structural analogues fall into two categories: quinolinyl derivatives and ethanediamide-linked inhibitors. Key comparisons are summarized below:

Compound Name / ID Structural Features Target Affinity (IC₅₀) Computational Similarity (Tanimoto) Key Reference(s)
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide - 4-Fluorophenyl-piperazine substituent
- Tetrahydrofuranmethyl group
FP-2: 1.2 µM
FP-3: 1.5 µM
0.82 (MACCS keys)
Indole Carboxamide Derivative (ICD) - Biphenyl-4-ylcarbonyl group
- Propylamino linker
FP-2: 0.45 µM
FP-3: 0.52 µM
0.65 (Morgan fingerprints)
Peptidomimetic inhibitor K11777 - Vinyl sulfone warhead
- Phenyl-homophenylalanine side chain
FP-2: 0.12 µM
FP-3: 0.18 µM
0.28 (Tanimoto)

Structural Insights :

  • The fluorophenyl-piperazine analogue (Table 1) shares the ethanediamide backbone but replaces the tetrahydroquinoline group with a fluorophenyl-piperazine. This modification reduces potency (IC₅₀ increases 4-fold) due to weaker hydrophobic interactions with FP-2/3 subsites .
  • ICD, while structurally distinct (indole vs. quinoline core), achieves comparable potency via its biphenyl group, which occupies the S1′ pocket more effectively .
  • K11777 , a peptidomimetic, has higher affinity but lacks selectivity, inhibiting human cathepsins (e.g., cathepsin K IC₅₀ = 0.08 µM) .
Functional and Computational Comparisons
2.2.1 Activity Landscape Analysis

Activity landscape modeling (Figure 1) reveals:

  • Activity Cliffs : QOD and ICD form a "cliff" with high structural dissimilarity (Tanimoto < 0.7) but similar potency, indicating divergent pharmacophores for dual inhibition .
  • Scaffold Hopping : The benzodioxole-piperidine scaffold of QOD is distinct from the indole-biphenyl scaffold of ICD, yet both achieve dual inhibition via flexible binding modes .
2.2.2 Molecular Docking and Dynamics
  • QOD vs. ICD: QOD’s tetrahydroquinoline group stabilizes FP-3’s mobile Ω-loop (residues 230–250), while ICD’s indole interacts with the FP-2 S3 pocket .
  • Similarity Metrics : QOD shares higher Tanimoto similarity (0.82) with fluorophenyl-piperazine analogues but lower similarity (0.65) with ICD, aligning with bioactivity clustering .
Pharmacokinetic and Toxicity Profiles
Parameter QOD ICD K11777
LogP 3.2 4.1 2.8
Solubility (µM) 12.5 8.7 45.2
CYP3A4 Inhibition Moderate (IC₅₀ = 9.3 µM) Strong (IC₅₀ = 2.1 µM) Low (IC₅₀ > 20 µM)
hERG Blockage No significant activity IC₅₀ = 1.8 µM IC₅₀ = 0.9 µM

Key Observations :

  • QOD’s lower logP (3.2 vs. 4.1 for ICD) correlates with better aqueous solubility, a critical factor for antimalarial drug distribution .
  • ICD’s strong CYP3A4 inhibition and hERG liability limit its therapeutic index compared to QOD .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements from both benzodioxole and piperidine families, which are known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The primary areas of interest include:

  • Antimicrobial Activity
    • Studies have shown that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, several piperidine derivatives have demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity
    • Preliminary evaluations indicate potential cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine and benzodioxole moieties can enhance cytotoxicity .
  • Enzyme Inhibition
    • Certain derivatives have been reported to inhibit key enzymes involved in metabolic pathways. For example, piperidine-based compounds have shown promise as inhibitors of α-glucosidase, which is crucial in carbohydrate metabolism .

Study 1: Antimicrobial Evaluation

A screening of various piperidine derivatives showed that compounds similar to this compound exhibited notable activity against bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the disk diffusion method.

Compound NameMIC (µg/mL)Pathogen
Compound A15.62Staphylococcus aureus
Compound B31.25Escherichia coli
Compound C7.81Candida albicans

Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HepG210
A54915
MCF720

These results indicate that structural modifications can significantly impact the biological activity of the compound.

The proposed mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety is believed to play a crucial role in modulating enzyme activities, while the piperidine component may enhance binding affinity to biological targets .

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